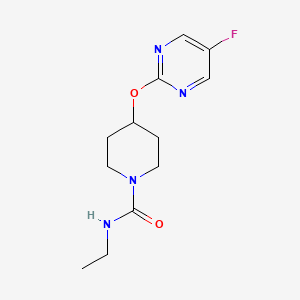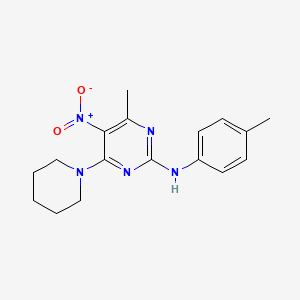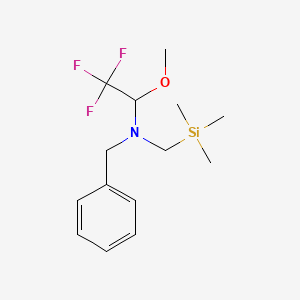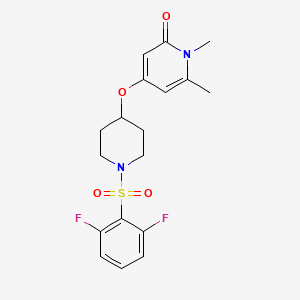
N-(Cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'DPX-E4022' and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis of Cyano- and Cyano-derivatives
Researchers have developed methods for the synthesis of cyano- and cyano-derivatives, including pathways to create compounds with potential biological significance. For example, studies on the synthesis of 6-cyano- and 5-cyano-uridines and their derivatives have demonstrated the utility of cyano functions in creating a variety of groups like amide, thioamide, and carboxyl among others, showcasing the versatility of cyano compounds in chemical synthesis (H. Inoue & T. Ueda, 1978).
Antibacterial Agents
Cyano derivatives have been explored for their antibacterial properties. A study on pyridonecarboxylic acids as antibacterial agents highlights the synthesis and evaluation of compounds for their in vitro and in vivo antibacterial activities, indicating the potential of these compounds in developing new antibacterial drugs (H. Egawa et al., 1984).
Insecticidal Activity
Compounds derived from cyano-derivatives have shown promising insecticidal activities. A study involving the synthesis and spectral characterization of selective pyridine compounds demonstrated that some of these compounds exhibit higher insecticidal activity than reference insecticides against certain pests, highlighting their potential application in agriculture (S. A. Abdel-Raheem et al., 2021).
Catalytic and Homogeneous Catalysis
Research into homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics has led to the synthesis of N-substituted nicotinamide-related compounds. This process illustrates the applicability of these compounds in creating biologically important derivatives through simple and double carbon monoxide insertions, providing insights into synthetic chemistry and catalysis applications (A. Takács et al., 2007).
Photophysical and Electrochemical Studies
Studies on the synthesis, photophysical properties, and electrochemical behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have revealed the impact of substituents on the photophysical and redox properties of these compounds. Such research contributes to our understanding of materials science, particularly in areas related to light-emitting devices and sensors (F. Neve et al., 1999).
Propriétés
IUPAC Name |
N-(cyanomethyl)-6-(2,3-dichlorophenoxy)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-20(8-7-18)15(21)10-5-6-13(19-9-10)22-12-4-2-3-11(16)14(12)17/h2-6,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGBFCZPHVGKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CN=C(C=C1)OC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)
![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)


![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)
![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)
